Benzyl nicotinate
CAS No.: 94-44-0
Cat. No.: VC0520956
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94-44-0 |
---|---|
Molecular Formula | C13H11NO2 |
Molecular Weight | 213.23 g/mol |
IUPAC Name | benzyl pyridine-3-carboxylate |
Standard InChI | InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Standard InChI Key | KVYGGMBOZFWZBQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
Benzyl nicotinate, systematically named phenylmethyl 3-pyridinecarboxylate, is characterized by a molecular weight of 213.23 g/mol and a density of 1.1165 g/cm³ at 20°C . The compound exhibits a melting point of 24°C (lit.) and a boiling point of 177°C at 8 mmHg, transitioning from a solid to a light yellow viscous liquid above its melting point . Its refractive index (n²⁰/D 1.570) and logP value of 2.4 indicate moderate lipophilicity, which influences its permeability in topical applications.
Table 1: Physicochemical Properties of Benzyl Nicotinate
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₁NO₂ | |
Melting Point | 24°C (lit.) | |
Boiling Point | 177°C at 8 mmHg | |
Density (20°C) | 1.1165 g/cm³ | |
Refractive Index (n²⁰/D) | 1.570 | |
logP | 2.4 | |
Solubility in Water | 0.3 g/L at 20°C |
Synthesis and Industrial Production
Benzyl nicotinate is synthesized via the esterification of nicotinic acid with benzyl alcohol, a reaction optimized for high yield under acid-catalyzed conditions . Industrial-scale production emphasizes the use of non-aqueous solvents like polyethylene glycol 400 (PEG 400) to stabilize the ester against hydrolysis during storage . Recent advancements in catalytic methods, such as benzylpalladium complex-mediated substitutions, have improved synthesis efficiency for pharmaceutical-grade batches .
Pharmacological Mechanisms and Therapeutic Applications
Vasodilatory and Rubefacient Effects
As a rubefacient, benzyl nicotinate induces localized hyperemia by stimulating prostaglandin-mediated vasodilation in cutaneous capillaries . This action enhances skin oxygenation by up to 40% in treated areas, as demonstrated by laser Doppler flowmetry studies . The compound’s ability to increase percutaneous absorption of co-administered analgesics, such as etofenamate, underpins its efficacy in topical anti-inflammatory formulations .
Cosmetic Applications
Table 2: Stability of Benzyl Nicotinate in Cosmetic Vehicles
Co-Solvent (%) | Degradation Rate (k × 10³ min⁻¹) | Half-Life (Days) | Source |
---|---|---|---|
Glycerol (20%) | 1.42 | 48 | |
PEG 400 (20%) | 0.98 | 69 | |
Aqueous (pH 7.4) | 3.15 | 23 |
Combination Therapies
Clinical studies validate the synergistic use of benzyl nicotinate with heparin for managing thrombophlebitis, achieving a 62% reduction in venous inflammation scores compared to monotherapy . In sports medicine, topical gels combining 3% benzyl nicotinate with 5% etofenamate demonstrate a 55% faster resolution of muscle cramps versus placebo .
Degradation Kinetics and Stability Optimization
Hydrolysis Mechanisms
Benzyl nicotinate undergoes pseudo-first-order hydrolysis in alkaline conditions (pH 7.4–10), mediated by nucleophilic attack of hydroxide ions on the carbonyl carbon . The reaction yields nicotinic acid and benzyl alcohol, with rate constants (k) increasing exponentially with pH (k = 3.15 × 10³ min⁻¹ at pH 7.4 vs. 8.92 × 10³ min⁻¹ at pH 10) .
Table 3: pH-Dependent Hydrolysis Rates at 50°C
Temperature and Solvent Effects
Arrhenius analysis reveals an activation energy (Eₐ) of 70.7 kJ/mol for hydrolysis at pH 7.4, indicating significant temperature sensitivity . Formulators mitigate degradation by storing products below 25°C and incorporating 20% PEG 400, which reduces dielectric constant and stabilizes the transition state .
Analytical Methodologies for Quantification
Ultra-Performance Liquid Chromatography (UPLC)
A validated RP-UPLC method enables concurrent quantification of benzyl nicotinate and etofenamate in creams, with linear ranges of 0.001–0.2 mg/mL (r² = 0.9999) and a limit of detection (LOD) of 0.0003 mg/mL . The method employs a Waters Acquity BEH C18 column (1.7 µm, 100 × 2.1 mm) and a mobile phase of 0.05 M KH₂PO₄ buffer (pH 6.0)-acetonitrile-methanol (50:15:35 v/v/v) .
Spectrophotometric Assays
UV-Vis spectroscopy at λ_max = 254 nm provides rapid potency checks for industrial quality control, though it lacks specificity for degradation product detection .
Parameter | Value | Source |
---|---|---|
OSHA PEL (TWA) | Not established | |
ACGIH TLV | 0.5 mg/m³ (skin notation) | |
EU CLP Classification | Skin Irrit. 2, Eye Irrit. 2 |
Regulatory Status
The compound is approved for topical use in the EU and US under cosmetic directive Annex III, with a maximum concentration of 2% in leave-on products . Recent FDA advisories highlight the risk of allergic contact dermatitis in 0.3% of users, prompting mandatory patch testing in pre-market trials .
Industrial Synthesis and Quality Control
Catalytic Optimization
Modern synthesis routes employ palladium-catalyzed cross-coupling to achieve yields exceeding 92%, reducing benzyl alcohol residues to <0.1% . Continuous flow reactors enhance process safety by minimizing exothermic risks during esterification .
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